2'-Xanthylic acid, disodium salt
Beschreibung
Historical Context of Xanthylic Acid Discovery and Initial Characterization
The discovery and characterization of xanthylic acid are intrinsically linked to the broader history of purine (B94841) metabolism research, which began in the late 19th and early 20th centuries. Early studies focused on the end products of purine breakdown, such as uric acid. It was through the work of numerous scientists over several decades that the intricate pathways of purine biosynthesis and interconversion were gradually elucidated.
Significance as a Purine Nucleotide in Biological Systems
Purine nucleotides, including 2'-Xanthylic acid, are fundamental to all forms of life. nih.gov They serve as the monomeric units for the synthesis of DNA and RNA, the carriers of genetic information and the machinery for its expression. Beyond this central role, purine nucleotides are integral to cellular energy metabolism, most notably in the form of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.gov
The significance of 2'-Xanthylic acid lies in its specific role as the committed precursor to all guanine (B1146940) nucleotides. hmdb.ca The synthesis of GMP from XMP is a critical control point in maintaining the appropriate balance of adenine (B156593) and guanine nucleotides within the cell, which is crucial for the fidelity of DNA replication and transcription. frontiersin.org Furthermore, GTP, derived from GMP, is not only a building block for RNA but also a vital energy source for specific cellular processes and a key player in signal transduction pathways mediated by G-proteins. Therefore, the production of xanthylic acid is a pivotal step that directly impacts a wide array of essential cellular functions.
Fundamental Roles in Cellular Metabolism and Biosynthesis
2'-Xanthylic acid is a central metabolite in the de novo and salvage pathways of purine nucleotide biosynthesis. nih.gov Its formation and subsequent conversion are tightly regulated to meet the cell's demand for guanine nucleotides while preventing their over-accumulation.
In the de novo synthesis pathway , which builds purines from simpler precursor molecules, inosine (B1671953) monophosphate (IMP) is oxidized to xanthosine (B1684192) monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH). tandfonline.comhmdb.ca This reaction is a rate-limiting step in the synthesis of guanine nucleotides. hmdb.ca XMP is then converted to guanosine monophosphate (GMP) by the enzyme GMP synthetase, which utilizes glutamine as a nitrogen donor and requires energy in the form of ATP. ymdb.ca
The salvage pathway provides a mechanism for recycling purine bases from the breakdown of nucleic acids, which is more energy-efficient than de novo synthesis. nih.gov While less direct for xanthylic acid itself, the salvage of xanthine (B1682287) to xanthosine and then to XMP can occur in some organisms.
The regulation of xanthylic acid metabolism is crucial. High levels of GMP can act as a feedback inhibitor of IMP dehydrogenase, thus controlling the production of XMP. tandfonline.com This intricate regulation ensures that the cellular pools of adenine and guanine nucleotides are maintained in a balanced ratio, which is essential for normal cell growth and division. frontiersin.org Dysregulation of this pathway has been implicated in various diseases, highlighting the importance of understanding the role of 2'-Xanthylic acid in cellular health and disease.
Structure
2D Structure
Eigenschaften
CAS-Nummer |
97635-41-1 |
|---|---|
Molekularformel |
C10H11N4Na2O9P |
Molekulargewicht |
408.17 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
KZDUVEIAYSOERP-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Synthesis and Biosynthetic Pathways of 2 Xanthylic Acid, Disodium Salt
Chemical Synthesis Methodologies
The chemical synthesis of ribonucleotides like 2'-Xanthylic acid is a multi-step process that requires careful control of reactive functional groups. The primary challenge lies in achieving regioselectivity, particularly the selective phosphorylation of the 5'-hydroxyl group of the ribose sugar while leaving the 2'- and 3'-hydroxyl groups unreacted. This is typically accomplished through the use of protecting groups and specific phosphorylating agents.
Precursor Compounds and Reaction Mechanisms
The primary precursor for the chemical synthesis of 2'-Xanthylic acid is the nucleoside Xanthosine (B1684192) . The synthesis involves the selective phosphorylation of the 5'-hydroxyl group of Xanthosine. A widely recognized and effective method for this transformation is the Yoshikawa procedure. researchgate.netmdpi.comfrontiersin.org
Reaction Mechanism (Yoshikawa Procedure):
Activation of Phosphorylating Agent: The process employs a phosphorylating agent such as phosphoryl chloride (POCl₃) in a trialkylphosphate solvent, like trimethyl phosphate (B84403). This environment selectively activates the phosphoryl chloride for reaction at the primary 5'-hydroxyl group of the nucleoside. mdpi.comfrontiersin.org
Selective Phosphorylation: Unprotected Xanthosine is reacted with the POCl₃. The steric hindrance around the secondary 2'- and 3'-hydroxyl groups on the ribose ring favors the reaction at the less hindered primary 5'-hydroxyl group, leading to the formation of a highly reactive 5'-phosphorodichloridate intermediate. mdpi.com
Hydrolysis: The intermediate is then carefully hydrolyzed with water to replace the chlorine atoms with hydroxyl groups, yielding Xanthosine 5'-monophosphate (XMP).
Salt Formation: To obtain the disodium (B8443419) salt, the resulting XMP is neutralized with a sodium source, such as sodium hydroxide (B78521) or sodium bicarbonate, followed by purification and isolation, often through precipitation with a solvent like ethanol. nih.gov
In some synthetic strategies, protecting groups are used to ensure absolute regioselectivity, although a key advantage of the Yoshikawa method is that it can often be performed on unprotected nucleosides. mdpi.comresearchgate.net If protection is desired, the 2'- and 3'-hydroxyl groups of Xanthosine can be protected as an acetal (B89532) (e.g., an isopropylidene group) prior to the phosphorylation step. This protecting group can then be removed under acidic conditions after phosphorylation is complete. researchgate.netlibretexts.org
Optimization of Synthesis Yields and Purity
Optimizing the yield and purity of chemically synthesized 2'-Xanthylic acid, disodium salt involves precise control over reaction conditions and robust purification methods.
Key Optimization Parameters:
Stoichiometry: The molar ratio of the phosphorylating agent (POCl₃) to the Xanthosine precursor is critical. Excess agent can lead to side reactions, while insufficient amounts will result in incomplete conversion.
Temperature and Time: Phosphorylation reactions are often conducted at low temperatures (e.g., 0°C) to minimize the formation of byproducts. Reaction time is monitored to ensure the reaction proceeds to completion without significant degradation of the product.
Solvent Choice: The choice of solvent (e.g., trimethyl phosphate) can influence the regioselectivity of the phosphorylation, favoring the desired 5'-isomer. frontiersin.org
Purification Techniques: After the synthesis, the crude product is a mixture containing the desired 5'-XMP, unreacted Xanthosine, and potential side products such as 2'- or 3'-phosphorylated isomers.
Ion-Exchange Chromatography: This is a highly effective method for purifying nucleotides. Anion-exchange chromatography, in particular, separates molecules based on the negative charge of the phosphate groups. A salt gradient is used to elute the components, effectively separating monophosphorylated nucleotides from other impurities. nih.gov
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is another powerful technique used to achieve high purity (>95%). It separates compounds based on their hydrophobicity, allowing for the isolation of the target nucleotide from structurally similar impurities. mdpi.com
Enzymatic and Microbiological Production
Biological methods, including enzymatic synthesis and microbial fermentation, offer highly specific and efficient routes for producing 2'-Xanthylic acid. These processes are foundational to the industrial production of many nucleotides.
In Vitro Enzymatic Synthesis Pathways
The primary enzymatic pathway for the synthesis of XMP in biological systems is the oxidation of Inosine-5'-monophosphate (IMP) . This reaction is a critical control point in the de novo purine (B94841) biosynthetic pathway.
Enzyme and Reaction: The conversion of IMP to XMP is catalyzed by the enzyme IMP dehydrogenase (IMPDH) . wikipedia.org
Mechanism: The reaction is an NAD⁺-dependent oxidation that occurs in two main steps:
A cysteine residue in the active site of IMPDH attacks the C2 position of the purine ring of IMP. A hydride ion is then transferred from this position to NAD⁺ , generating NADH and a covalent enzyme-XMP intermediate (E-XMP*). wikipedia.org
A water molecule hydrolyzes this intermediate, releasing XMP from the enzyme. wikipedia.org
This enzymatic conversion is highly specific and efficient, making it an ideal method for in vitro synthesis if the precursor (IMP) and the enzyme are readily available.
Microbial Fermentation Strategies for Xanthylic Acid Production
Microbial fermentation is a cornerstone of industrial nucleotide production, valued for its cost-effectiveness and scalability. Specific strains of bacteria, particularly from the genus Corynebacterium and Brevibacterium, have been developed to overproduce purine nucleotides. nih.gov
Adenine- and guanine-requiring (auxotrophic) mutants of Corynebacterium species can be engineered to accumulate large quantities of XMP in the culture medium. nih.gov The fermentation process is carefully controlled to maximize yield.
| Parameter | Condition/Component | Rationale |
|---|---|---|
| Microorganism | Auxotrophic mutants of Corynebacterium glutamicum or Brevibacterium ammoniagenes | Well-characterized industrial strains with robust metabolic capabilities for nucleotide synthesis. Genetic modifications block downstream pathways, forcing accumulation of precursors like XMP. nih.gov |
| Carbon Source | Glucose (e.g., 30 g/L) | Provides the primary energy and carbon backbone for cellular growth and nucleotide biosynthesis. nih.gov |
| Nitrogen Source | Peptone, Yeast Extract | Supplies essential amino acids, vitamins, and nitrogen for building biomass and purine rings. nih.gov |
| Temperature | 25°C to 40°C | Optimal range for enzymatic activity and cell growth for these microorganisms. |
| pH | Maintained around 7.0-7.2 | Crucial for maintaining enzyme stability and cell membrane integrity for optimal production. |
| Aeration | Controlled dissolved oxygen levels | Required for aerobic respiration to generate the high amounts of ATP needed for de novo purine synthesis. |
| Nutrient Supplementation | Adenine (B156593), Guanine (B1146940) (for auxotrophs), specific minerals (e.g., iron, calcium, zinc) | Auxotrophs require specific purines for growth, while minerals act as essential cofactors for metabolic enzymes. nih.gov |
Genetic Engineering Approaches for Enhanced Biosynthesis
Modern metabolic engineering techniques are employed to rationally design microbial strains for the overproduction of XMP. The goal is to channel metabolic flux from the central carbon metabolism toward the purine biosynthesis pathway and specifically toward the accumulation of XMP.
Key genetic engineering strategies in organisms like Corynebacterium glutamicum include:
Blocking Competing Pathways: IMP is a branch-point metabolite that can be converted to either AMP (via adenylosuccinate synthetase) or XMP (via IMP dehydrogenase). To maximize XMP production, the gene encoding adenylosuccinate synthetase (purA) can be deleted. This deletion prevents the conversion of IMP to AMP, redirecting the entire IMP pool toward XMP synthesis.
Overexpression of Key Enzymes: To further enhance the conversion of IMP to XMP, the gene encoding IMP dehydrogenase (guaB) can be overexpressed. This ensures that the conversion of IMP is rapid and efficient, preventing its potential degradation or feedback inhibition of earlier pathway steps.
| Target Gene/Pathway | Genetic Modification | Objective |
|---|---|---|
| purF (PRPP Amidotransferase) | Mutate to remove feedback inhibition | Increase overall metabolic flux into the de novo purine biosynthesis pathway. |
| purA (Adenylosuccinate Synthetase) | Gene deletion/knockout | Prevent the conversion of IMP to AMP, redirecting the metabolic flux towards XMP. |
| guaB (IMP Dehydrogenase) | Overexpression (e.g., using a strong promoter) | Maximize the conversion of the accumulated IMP pool into the desired product, XMP. |
| Pentose Phosphate Pathway | Overexpression of key enzymes (e.g., transketolase, transaldolase) | Increase the supply of the precursor Ribose-5-phosphate (B1218738) for nucleotide synthesis. |
Biochemical Roles and Metabolic Intermediacy
Central Role in Purine (B94841) Metabolism
XMP occupies a central junction in the de novo synthesis of purine nucleotides, the essential building blocks of DNA and RNA. nih.gov This pathway begins with simpler molecules and culminates in the formation of inosine (B1671953) monophosphate (IMP), which then diverges into the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). nih.gov
The biosynthesis of XMP begins with Inosine Monophosphate (IMP), which is the first compound in the pathway to feature a complete purine ring system. nih.gov IMP stands at a crucial metabolic branch point, from which the synthesis of either adenine (B156593) or guanine (B1146940) nucleotides proceeds. nih.govwikipedia.org The conversion of IMP to XMP is the committed and rate-limiting step in the pathway leading to the synthesis of guanine nucleotides. caymanchem.comdroracle.ai This irreversible reaction is catalyzed by the enzyme IMP dehydrogenase (IMPDH). wikipedia.orgbrainly.com IMPDH facilitates the NAD+-dependent oxidation of IMP to yield XMP. droracle.aibrainly.com
Table 1: Key Molecules in the Conversion of IMP to GMP
| Precursor | Intermediate | Product | Key Enzyme (Step 1) | Key Enzyme (Step 2) |
|---|
Following its synthesis, XMP is converted into Guanosine Monophosphate (GMP) in a reaction catalyzed by the enzyme GMP synthetase (GMPS). wikipedia.orgwikipedia.org This enzymatic step is essential for the production of all guanine nucleotides required for various cellular processes. researchgate.net The reaction utilizes the amide nitrogen from glutamine and the energy from the hydrolysis of ATP to AMP and pyrophosphate to aminate XMP at the C2 position, thereby forming GMP. nih.govebi.ac.uk This conversion is a critical regulatory point in maintaining the balance of purine nucleotides within the cell. nih.gov
Involvement in Nucleic Acid Synthesis and Structure
As a precursor to guanine nucleotides, XMP plays a fundamental, albeit indirect, role in the synthesis and structure of nucleic acids. medchemexpress.comshutterstock.com The guanine nucleotides derived from XMP are essential components of both DNA and RNA. ebsco.com
Guanosine monophosphate (GMP) derived from XMP is sequentially phosphorylated to guanosine diphosphate (B83284) (GDP) and then to guanosine triphosphate (GTP). GTP is one of the four essential ribonucleoside triphosphates required by RNA polymerases for the transcription of DNA into RNA. researchgate.net Furthermore, GTP can be converted to deoxyguanosine triphosphate (dGTP) by ribonucleotide reductase. wikipedia.org dGTP is a necessary precursor for DNA polymerases during DNA replication, the process of copying the genome. taylorandfrancis.com Therefore, the metabolic flux through XMP is critical for providing the necessary building blocks for the elongation of both DNA and RNA chains. caymanchem.com
Synthetic polynucleotides containing xanthine (B1682287) have been valuable tools in research aimed at deciphering the genetic code and understanding the mechanics of protein synthesis. medchemexpress.com The ability to incorporate modified bases like xanthine into synthetic DNA and RNA strands allows researchers to study the specificity of base pairing, the fidelity of polymerases, and the structural consequences of non-canonical bases in the nucleic acid duplex. frontierspartnerships.org While xanthine is not a standard component of natural DNA or RNA, defects in purine metabolism can lead to the incorporation of xanthine into these nucleic acids. nih.gov
Interaction with Key Enzymes in Purine Salvage and De Novo Pathways
XMP and its metabolic neighbors interact with a host of enzymes that regulate purine nucleotide pools through both de novo synthesis and salvage pathways. The salvage pathways recycle purine bases and nucleosides from the breakdown of nucleic acids, providing an energy-efficient alternative to de novo synthesis. nih.govresearchgate.net
Table 2: Key Enzymes Interacting with XMP and Related Metabolites
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| IMP Dehydrogenase | IMPDH | Catalyzes the conversion of IMP to XMP. wikipedia.orgbrainly.com | De Novo Synthesis |
| GMP Synthetase | GMPS | Catalyzes the conversion of XMP to GMP. wikipedia.orgwikipedia.org | De Novo Synthesis |
| Hypoxanthine-Guanine Phosphoribosyltransferase | HPRT | Salvages hypoxanthine (B114508) to IMP and guanine to GMP. droracle.airesearchgate.net | Salvage Pathway |
| Adenine Phosphoribosyltransferase | APRT | Salvages adenine to AMP. nih.govresearchgate.net | Salvage Pathway |
The activity of IMPDH, the enzyme that produces XMP, is a critical regulatory point and a target for various therapeutic agents. caymanchem.comyoutube.com Conversely, enzymes of the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), can bypass the de novo pathway by directly converting purine bases into nucleotides. droracle.ainih.gov For instance, HPRT can convert hypoxanthine back to IMP and guanine to GMP, thus reducing the metabolic demand for the IMP-to-XMP-to-GMP pathway. researchgate.net The interplay between the de novo and salvage pathways, and the enzymes that catalyze their reactions, ensures a balanced supply of purine nucleotides for cellular needs. nih.gov
Inosine Monophosphate Dehydrogenase (IMPDH) Substrate/Product Dynamics
2'-Xanthylic acid is the direct product of the enzymatic reaction catalyzed by Inosine-5'-monophosphate dehydrogenase (IMPDH). medchemexpress.comprocyl.com This enzyme facilitates the nicotinamide (B372718) adenine dinucleotide (NAD+)-dependent oxidation of inosine monophosphate (IMP) to form XMP. wikipedia.org This reaction is the first committed and rate-limiting step in the de novo biosynthesis of guanine nucleotides from IMP. wikipedia.orgfrontiersin.orgresearchgate.net
The mechanism involves two main steps: a rapid redox reaction where a hydride is transferred to NAD⁺, creating NADH and an enzyme-bound XMP intermediate, followed by a hydrolysis step that releases XMP from the enzyme. wikipedia.org Because IMPDH controls the gateway to the synthesis of guanine nucleotides, it plays a vital role in processes essential for cellular proliferation, such as DNA and RNA synthesis, signal transduction, and energy transfer. wikipedia.orgnih.gov Consequently, IMPDH is a significant target for immunosuppressive, antiviral, and cancer chemotherapies. wikipedia.orgfrontiersin.orgnih.gov The activity of IMPDH, and thus the production of XMP, is found to be upregulated in some tumor tissues and is crucial for the activation of B and T lymphocytes. wikipedia.org
| Enzyme | Substrate(s) | Product(s) | Cofactor | Significance |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Inosine monophosphate (IMP), H₂O | 2'-Xanthylic acid (XMP), H⁺ | NAD⁺ | Rate-limiting step in de novo guanine nucleotide synthesis. wikipedia.orgfrontiersin.org |
Xanthine Phosphoribosyltransferase Interactions
2'-Xanthylic acid is also synthesized via the purine salvage pathway through the action of xanthine phosphoribosyltransferase (XPRT), sometimes referred to as xanthine-guanine phosphoribosyltransferase (XGPRT). hmdb.canih.gov This enzyme catalyzes the conversion of the free purine base, xanthine, into XMP. nih.gov This process allows cells to recycle purine bases that result from the degradation of nucleic acids, making it an energy-conserving alternative to de novo synthesis. nih.govnih.gov The enzyme transfers the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to xanthine to form XMP.
| Enzyme | Substrate(s) | Product(s) | Pathway |
| Xanthine Phosphoribosyltransferase (XPRT) | Xanthine, PRPP | 2'-Xanthylic acid (XMP) | Purine Salvage Pathway. nih.gov |
Nucleoside Phosphorylase and Hydrolase Activities
While 2'-Xanthylic acid is a nucleotide, its corresponding nucleoside, xanthosine (B1684192), is a substrate for various phosphorylases and hydrolases. XMP can be converted to xanthosine through the action of nucleotidases like cytosolic purine 5'-nucleotidase. hmdb.ca
Once formed, xanthosine can be acted upon by purine nucleoside phosphorylases (PNPs). hmdb.cawikipedia.org These enzymes catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond in xanthosine to yield xanthine and ribose 1-phosphate. hmdb.cawikipedia.org In E. coli, a specific enzyme called xanthosine phosphorylase is induced by the presence of xanthosine and can degrade various purine nucleosides, including xanthosine. wikipedia.orgnih.gov While the reaction is reversible in vitro, phosphorolysis is the dominant direction in vivo. wikipedia.org Recent research has also shown that some wild-type nucleoside phosphorylases can promiscuously produce N7-xanthosine, a "non-native" regioisomer of the standard N9-xanthosine. nih.govchemrxiv.org
Additionally, nucleoside hydrolases (N-ribohydrolases) can catalyze the hydrolysis of the N-glycosidic bond in xanthosine to produce xanthine and ribose. nih.govebi.ac.uk Studies in plants have identified subclasses of these enzymes that show high activity toward xanthosine. nih.gov
| Enzyme Class | Substrate | Product(s) | Reaction Type |
| Nucleotidases | 2'-Xanthylic acid (XMP) | Xanthosine, Phosphate (B84403) | Dephosphorylation. hmdb.ca |
| Nucleoside Phosphorylases | Xanthosine, Phosphate | Xanthine, Ribose 1-phosphate | Phosphorolysis. hmdb.cawikipedia.org |
| Nucleoside Hydrolases | Xanthosine, H₂O | Xanthine, Ribose | Hydrolysis. nih.gov |
Participation in Cellular Signaling Pathways
As the direct precursor to guanine nucleotides, 2'-Xanthylic acid plays a fundamental role in cellular signaling. The guanine nucleotides (GDP and GTP) synthesized from XMP are essential for a vast array of signaling processes, including G-protein coupled receptor signaling and the function of small GTPases, which regulate cell growth, differentiation, and intracellular transport. wikipedia.org
Regulatory Mechanisms Involving Xanthylic Acid and its Derivatives
The cellular levels of purine nucleotides, including those derived from XMP, are critical for metabolic regulation. The mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth and anabolism, is a key signaling network that senses changes in cellular purine levels. nih.gov When purine synthesis is inhibited, leading to a drop in the nucleotide pool downstream of XMP, mTORC1 signaling is suppressed. nih.gov This demonstrates that the pathway in which XMP is a crucial intermediate sends signals regarding the cell's metabolic state to major regulatory hubs like mTORC1. nih.gov
Furthermore, the enzyme xanthine oxidase (XO), involved in the catabolism of the xanthine base, is itself integrated into intracellular signaling networks. nih.gov In human myeloid cells, XO is activated in response to pro-inflammatory stimuli and growth factors. This activation is linked to the mTOR signaling pathway, where specific inhibition of XO leads to a downregulation of mTOR activation. nih.gov This indicates a feedback loop where a product of the purine degradation pathway can influence the central translational control machinery of the cell.
Structural and Conformational Analysis in Aqueous and Biological Environments
Solution Structure Elucidation
The determination of the three-dimensional structure of XMP in aqueous solutions has relied heavily on spectroscopic methods.
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy have been instrumental in understanding the solution structure of XMP.
UV-Vis Spectroscopy: UV-Vis absorption spectra are particularly sensitive to the electronic structure of the xanthine (B1682287) ring and are therefore useful for studying ionization states and tautomeric equilibria. researchgate.net The UV spectra of XMP and its derivatives have been shown to be pH-dependent, reflecting changes in the protonation state of the xanthine base. frontierspartnerships.org For example, the deprotonation of the xanthine moiety is accompanied by characteristic shifts in the UV absorption spectrum. acs.org
Resonance Raman Spectroscopy: This technique has also been employed to study the structural properties of XMP in aqueous solution, providing insights into the vibrational modes of the molecule and how they are affected by changes in pH and ionization. mdpi.com
The conformation of XMP in solution is significantly affected by the pH, which dictates the ionization state of both the phosphate (B84403) group and the xanthine base.
At physiological pH (around 7.5), the dominant species is (XMP-H)³⁻, where the xanthine ring is deprotonated. nih.govnih.gov This is in contrast to related nucleotides like inosine (B1671953) monophosphate (IMP) and guanosine (B1672433) monophosphate (GMP). nih.gov The deprotonation of the xanthine residue occurs before the final proton is lost from the phosphate group. nih.gov Specifically, the twofold negatively charged XMP carries one negative charge on the pyrimidine (B1678525) ring and one on the phosphate group. nih.gov
The xanthine moiety of XMP can exist in different tautomeric forms. At neutral pH, the N(7)-H tautomer is favored. acs.org The deprotonated form of XMP is reduced to the N(3)H-N(9)R and N(1)H-N(9)R diketo forms due to the presence of the ribosyl group at the N(9) position. mdpi.com Studies suggest that deprotonation at physiological pH occurs preferentially at the N(3) position. mdpi.com However, there is evidence for a tautomeric equilibrium between the N(1)-deprotonated and N(3)-deprotonated forms. nih.gov While the N(3)H site appears to be more acidic, the exact equilibrium is not unequivocally determined. nih.gov
The interaction with metal ions also influences the conformation. In the presence of divalent metal ions (M²⁺), the primary binding site in the M(XMP) complex is often the N7 position of the xanthine ring. nih.gov In the M(XMP-H)⁻ complex, the primary binding site is typically the phosphate group, with the potential for macrochelate formation involving N7. nih.gov
| pH Condition | Dominant Ionic Species | Key Conformational Features |
| Acidic (pH < 5) | Neutral Xanthine | Predominantly exists in the neutral form. mdpi.com |
| Physiological (pH ~7.5) | (XMP-H)³⁻ | Deprotonated xanthine ring, primarily at the N(3) position. mdpi.comnih.govnih.gov |
Computational Modeling and Molecular Dynamics Simulations
Computational methods provide a powerful complement to experimental studies, offering detailed insights into the conformational landscape and interactions of XMP.
Quantum mechanical calculations and density functional theory (DFT) have been used to predict the relative stabilities of different tautomers of xanthine and its derivatives. acs.org These calculations support the experimental findings that the N(7)-H tautomer is predominant at neutral pH. acs.org For the deprotonated species, theoretical studies help to elucidate the relative energies of the N(1)- and N(3)-deprotonated forms, contributing to a better understanding of the tautomeric equilibrium. nih.gov
Molecular docking is a computational technique used to predict the binding orientation of a ligand to a protein target. youtube.comyoutube.com This approach has been applied to study the interactions of xanthine and its derivatives with various enzymes. researchgate.netnih.govresearchgate.net
For instance, docking studies can be used to investigate how XMP binds to the active site of enzymes involved in purine (B94841) metabolism, such as IMP dehydrogenase, for which XMP is a product. hmdb.ca By analyzing the predicted binding poses and interactions, researchers can gain insights into the molecular basis of substrate recognition and catalysis. These studies often involve preparing the 3D structures of both the ligand (XMP) and the protein receptor, followed by running docking algorithms to generate and score potential binding conformations. youtube.comyoutube.com The results can reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. researchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of nucleotides like 2'-Xanthylic acid, disodium (B8443419) salt. Its versatility allows for the separation of highly similar molecules from complex mixtures, a prerequisite for accurate quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds such as nucleotides. unirioja.es The development of a robust HPLC method for 2'-Xanthylic acid, disodium salt involves the careful optimization of several parameters to achieve the desired separation and sensitivity.
Key considerations in HPLC method development include the choice of the stationary phase (the column), the mobile phase composition, and the detector. For nucleotides, which are polar and negatively charged, reversed-phase HPLC is a commonly employed mode. unirioja.es However, due to their high polarity, modifications to the standard reversed-phase approach are often necessary to achieve adequate retention and separation.
Table 1: Typical HPLC Parameters for Nucleotide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18 (Reversed-Phase) | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase | Aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) | Elutes the analytes from the column. The gradient of the organic modifier is adjusted to control the retention time. |
| pH of Mobile Phase | Typically between 6.0 and 8.0 | Influences the charge state of the nucleotide, affecting its interaction with the stationary phase. bitesizebio.com |
| Detector | UV-Vis Detector | Measures the absorbance of the analyte at a specific wavelength, allowing for quantification. |
The development process often involves systematically varying these parameters to find the optimal conditions for the specific analytical problem. This includes adjusting the gradient profile of the organic modifier, testing different buffer systems, and optimizing the flow rate to achieve the best possible resolution and peak shape.
Ion-Pair Chromatography for Nucleotide Separation
Ion-pair chromatography is a powerful variation of reversed-phase HPLC that is particularly well-suited for the analysis of ionic and highly polar compounds like this compound. bitesizebio.com This technique enhances the retention of such analytes on a non-polar stationary phase by introducing an ion-pairing agent to the mobile phase. bitesizebio.comthermofisher.com
The ion-pairing agent is typically a large organic molecule with an ionic head group and a hydrophobic tail. thermofisher.com This agent interacts with the analyte in the mobile phase, forming a neutral ion pair. This newly formed complex has increased hydrophobicity, allowing it to interact more strongly with the reversed-phase column and thus increasing its retention time. For anionic nucleotides like 2'-Xanthylic acid, a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is used. bitesizebio.comlcms.cz
The separation mechanism in ion-pair chromatography is a dynamic equilibrium involving the partitioning of the ion-pairing agent between the mobile phase and the stationary phase, and the subsequent interaction of the analyte with the "modified" stationary phase. chromatographyonline.com The concentration of the ion-pairing agent, the type of organic modifier used (e.g., acetonitrile (B52724) or methanol), and the pH of the mobile phase are all critical parameters that must be carefully controlled to achieve reproducible and efficient separations. bitesizebio.comchromatographyonline.com This technique has been successfully used for the separation of various nucleotides, nucleosides, and nucleobases from complex mixtures for over three decades. bitesizebio.com
Mass Spectrometry Applications
Mass spectrometry (MS) has become an indispensable tool for the analysis of biomolecules, offering unparalleled sensitivity and specificity. nih.gov When coupled with a separation technique like liquid chromatography, it provides a powerful platform for the definitive identification and quantification of compounds like this compound in intricate biological samples.
Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole Mass Spectrometry (LC-ESI-QQ-MS)
The combination of Liquid Chromatography with Electrospray Ionization-Quadrupole-Quadrupole Mass Spectrometry (LC-ESI-QQ-MS) represents a highly sensitive and selective method for the targeted analysis of nucleotides. ufz.demassbank.eu In this setup, the HPLC system first separates the components of a mixture. The eluent from the HPLC column is then introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates gas-phase ions of the analyte molecules with minimal fragmentation, which is crucial for preserving the molecular identity of the compound. nih.gov
The ions are then guided into a triple quadrupole (QQQ) mass analyzer. This type of mass spectrometer is particularly effective for quantitative analysis due to its ability to operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects a specific precursor ion (the molecular ion of 2'-Xanthylic acid in this case), the second quadrupole acts as a collision cell where the precursor ion is fragmented, and the third quadrupole selects a specific product ion for detection. This process provides a very high degree of specificity, as only molecules that produce that specific precursor-to-product ion transition will be detected.
Tandem Mass Spectrometry (MS/MS) for Structural Characterization
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nih.gov In MS/MS, an ion of a specific mass-to-charge ratio (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. nih.govucdavis.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity.
For 2'-Xanthylic acid, MS/MS analysis can provide valuable structural information. The fragmentation of the precursor ion can reveal details about the different components of the molecule, such as the xanthine (B1682287) base, the ribose sugar, and the phosphate (B84403) group. This detailed structural information is critical for distinguishing between isomers and for the confident identification of the compound in complex matrices. nih.gov Public databases, such as MassBank, contain MS/MS spectra for a wide range of compounds, including 2'-Xanthylic acid, which can be used as a reference for identification purposes. ufz.demassbank.eu
Table 2: Illustrative MS/MS Fragmentation Data for 2'-Xanthylic Acid
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment Identity |
| 363.05 (M-H)- | 151.02 | Xanthine base |
| 363.05 (M-H)- | 97.00 | Phosphate group (H2PO4-) |
| 363.05 (M-H)- | 211.04 | Ribose-phosphate |
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Spectrophotometric and Fluorometric Methods
While chromatographic and mass spectrometric methods offer the highest selectivity and sensitivity, spectrophotometric and fluorometric methods can provide simpler and more rapid alternatives for the quantification of 2'-Xanthylic acid in certain applications.
Spectrophotometric methods rely on the principle that molecules absorb light at specific wavelengths. 2'-Xanthylic acid, containing a purine (B94841) ring system, exhibits a characteristic UV absorbance maximum, which can be used for its quantification. However, this method can be prone to interference from other molecules in the sample that also absorb light in the same region. Therefore, it is often used in conjunction with a separation technique like HPLC to ensure that the measurement is specific to the compound of interest.
Fluorometric methods, which measure the fluorescence emitted by a compound, can offer higher sensitivity than spectrophotometry. However, native 2'-Xanthylic acid is not fluorescent. Therefore, a derivatization step is required to attach a fluorescent tag to the molecule before it can be detected. This adds complexity to the analytical procedure. While not as commonly used as HPLC-UV or LC-MS for this specific compound, these methods can be valuable in specific contexts, such as in high-throughput screening assays where rapid analysis is a priority.
Isotope-Labeled Tracers in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov Unlike methods that measure static metabolite concentrations, MFA provides a dynamic view of cellular metabolism. The methodology is built on the use of stable isotope-labeled tracers, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), which are introduced into a biological system. nih.govmdpi.com As cells metabolize these labeled substrates, the isotopes become incorporated into downstream metabolites. By measuring the specific labeling patterns (mass isotopomer distributions) of these metabolites using mass spectrometry, researchers can deduce the active metabolic pathways and calculate the rates of the reactions that produced them. nih.gov
In the context of purine metabolism, 2'-Xanthylic acid (XMP), also referred to as xanthosine (B1684192) monophosphate, is a critical intermediate. nih.govwikipedia.org It is synthesized from inosine (B1671953) 5'-monophosphate (IMP) in a reaction catalyzed by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH). ymdb.camedchemexpress.com This step is the first committed and rate-limiting reaction in the de novo synthesis of guanine (B1146940) nucleotides, making it essential for cell growth and proliferation. medchemexpress.com Isotope-assisted MFA is therefore an indispensable tool for quantifying the flux through this specific and vital metabolic checkpoint.
The general workflow for applying MFA to study the synthesis of 2'-Xanthylic acid involves several key steps:
Tracer Selection and Administration : A common approach involves culturing cells in a medium where a primary carbon source, like glucose or glutamine, is replaced with its uniformly labeled ¹³C counterpart (e.g., [U-¹³C]-glucose). mdpi.comisotope.com
Isotopic Steady State : Cells are grown in the labeled medium for a sufficient duration to achieve an isotopic steady state, a point at which the labeling patterns of intracellular metabolites become constant. d-nb.info The time required to reach this state depends on the turnover rate of the metabolite pool. d-nb.info
Metabolite Extraction and Analysis : Following incubation, intracellular metabolites are extracted. The isotopic enrichment in 2'-Xanthylic acid and its precursors is then measured, typically by Liquid Chromatography-Mass Spectrometry (LC-MS), which can separate the nucleotides and determine their mass isotopomer distributions. isotope.comd-nb.info
Detailed Research Findings
Research in cancer metabolism has highlighted the importance of the purine synthesis pathway. A recent study investigating oxaliplatin (B1677828) resistance in colorectal cancer (CRC) utilized untargeted metabolomics to compare resistant and sensitive cell lines. nih.gov The findings revealed that purine metabolism was significantly activated in the resistant cells. nih.gov Among the most elevated metabolites were guanosine (B1672433) monophosphate (GMP), deoxyguanosine monophosphate (dGMP), and 2'-Xanthylic acid (XMP), indicating a heightened flux through the pathway involving IMPDH. nih.gov
| Metabolite | Observation in Oxaliplatin-Resistant CRC Cells | Implied Pathway |
| 2'-Xanthylic acid (XMP) | Significantly Elevated | De Novo Purine Synthesis |
| Guanosine monophosphate (GMP) | Significantly Elevated | De Novo Purine Synthesis |
| Deoxyguanosine monophosphate (dGMP) | Significantly Elevated | De Novo Purine Synthesis |
| Data derived from a study on metabolic changes in drug-resistant colorectal cancer cells. nih.gov |
The data from such tracer experiments are computationally analyzed to solve for the flux values. The mass isotopomer distribution of 2'-Xanthylic acid directly reflects the activity of the IMPDH enzyme. For instance, if cells are fed [U-¹³C]-glucose, the ribose-5-phosphate (B1218738) used for de novo purine synthesis will contain five ¹³C atoms (M+5). This label will be incorporated into the ribose moiety of IMP and subsequently transferred to 2'-Xanthylic acid. By tracking the propagation of this M+5 label, the flux from IMP to XMP can be precisely quantified.
| Precursor / Product | Labeled Tracer | Expected Primary Isotopologue | Information Gained |
| Ribose-5-Phosphate | [U-¹³C]-Glucose | M+5 | Label incorporation from glycolysis/pentose phosphate pathway |
| Inosine 5'-monophosphate (IMP) | [U-¹³C]-Glucose | M+5 (from ribose) | Flux of de novo purine synthesis up to IMP |
| 2'-Xanthylic acid (XMP) | [U-¹³C]-Glucose | M+5 (from ribose) | Flux through the IMP Dehydrogenase (IMPDH) reaction |
| This table illustrates the theoretical flow of a ¹³C label from glucose to 2'-Xanthylic acid during a metabolic flux experiment. |
Applications As a Research Tool and Biochemical Reagent
Use in In Vitro Biochemical Assays
The unique properties of 2'-Xanthylic acid make it a key component in several in vitro biochemical assays, particularly for measuring enzyme activity and synthesizing polynucleotides.
Enzyme Activity Measurements (e.g., IMPDH assays)
2'-Xanthylic acid, in its monosodium or other salt forms (commonly referred to as Xanthosine (B1684192) monophosphate or XMP), is the direct product of the enzymatic reaction catalyzed by inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). droracle.ai This enzyme is responsible for the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to XMP, a rate-limiting step in the de novo biosynthesis of guanine (B1146940) nucleotides. droracle.ainih.gov Consequently, the quantification of XMP formation is a direct measure of IMPDH activity.
IMPDH is a significant target for immunosuppressive and antiviral drugs. nih.gov Therefore, assays measuring its activity are crucial for drug development and pharmacodynamic monitoring. nih.gov Various methods, including liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS), have been developed to precisely quantify XMP in cell lysates, providing a sensitive and reproducible means to evaluate IMPDH activity. nih.govresearchgate.net These assays are used to study the effects of inhibitors on the enzyme and to understand its regulation in various physiological and pathological states. nih.gov
Table 1: Key Components in IMPDH Activity Assays
| Component | Role in the Assay |
| Inosine 5'-monophosphate (IMP) | The substrate for the IMPDH enzyme. nih.gov |
| NAD+ | The cofactor required for the oxidation of IMP. nih.gov |
| IMP Dehydrogenase (IMPDH) | The enzyme whose activity is being measured. droracle.ai |
| 2'-Xanthylic acid (XMP) | The product of the reaction; its rate of formation is measured. droracle.ai |
Substrate for Synthetic Polynucleotide Production
While 2'-Xanthylic acid (XMP) itself is a monophosphate, its diphosphate (B83284) form, xanthosine diphosphate (XDP), can serve as a substrate for enzymes like polynucleotide phosphorylase (PNPase). nih.gov PNPase is an enzyme that can catalyze the polymerization of ribonucleoside diphosphates into polynucleotide chains. nih.govnih.gov Although not a canonical base in natural RNA, xanthosine can be incorporated into synthetic RNA strands. nih.gov This allows researchers to create modified polynucleotides with specific properties for research purposes. For instance, synthetic RNAs containing xanthosine can be used to study RNA structure, function, and interactions with other molecules. nih.gov The process typically involves the enzymatic conversion of XMP to XDP, which is then used in the polymerization reaction.
Role in Studies of Nucleic Acid Structure and Function
The incorporation of xanthosine, the nucleoside of 2'-Xanthylic acid, into RNA molecules has been a valuable tool for elucidating the structure and function of nucleic acids. nih.gov Deamination of guanosine (B1672433) in RNA results in the formation of xanthosine, and studying the effects of this modification provides insights into the consequences of such base alterations in biological systems. nih.govpnas.org
Table 2: Base Pairing Characteristics of Xanthosine (X) in RNA
| Paired Base | Observed Geometry | Impact on Stability |
| Uridine (U) | Wobble geometry nih.gov | Reduced stability nih.gov |
| Cytidine (C) | Wobble or Watson-Crick-like nih.gov | Context-dependent stability nih.gov |
Development of Analogues for Mechanistic Investigations
The development of analogues of 2'-Xanthylic acid and its precursors is a key strategy for investigating the mechanisms of enzymes involved in purine (B94841) metabolism. Since XMP is the product of the IMPDH-catalyzed reaction, analogues of the substrate IMP are often synthesized to probe the active site of this enzyme. nih.gov For example, carbocyclic analogues of inosine-5'-monophosphate have been created to act as competitive inhibitors of human IMPDH II. nih.gov
Furthermore, the xanthine (B1682287) base itself has been a scaffold for the synthesis of various analogues with therapeutic potential. For instance, xanthine analogues have been designed and synthesized as potent and selective inhibitors of phosphodiesterase 5 (PDE5). nih.gov While these are not direct analogues of 2'-Xanthylic acid for studying the same metabolic pathways, they illustrate the principle of using the xanthine structure as a starting point for developing enzyme inhibitors. The study of how these analogues interact with their target enzymes provides valuable information about enzyme structure, function, and mechanism of action.
Applications in Systems Biology and Metabolomics Studies
In the fields of systems biology and metabolomics, which aim to comprehensively study the complex interactions of cellular components, 2'-Xanthylic acid (XMP) is recognized as an important metabolite in purine metabolism. wikipedia.orgmdpi.com Metabolomics studies often involve the large-scale analysis of small molecules in biological samples, and XMP is a metabolite that can be quantified to understand the state of the purine metabolic network. researchgate.net
The concentration of XMP can be indicative of the flux through the de novo purine synthesis pathway and can be altered in various disease states or in response to drug treatment. mdpi.com As such, XMP is included in metabolomics databases and its levels can be monitored in metabolic pathway analysis. metabolomicsworkbench.org For instance, liquid chromatography-mass spectrometry (LC-MS) based methods are used for the sensitive and specific quantification of XMP in biological samples, which is crucial for understanding metabolic dysregulation and for biomarker discovery. nih.govresearchgate.net The study of XMP and related metabolites helps to build comprehensive models of cellular metabolism and to understand how perturbations in these pathways contribute to health and disease. nih.gov
Future Directions and Emerging Research Avenues
Elucidation of Novel Enzymatic Transformations
The established canonical pathway involves the NAD⁺-dependent oxidation of inosine (B1671953) 5'-monophosphate (IMP) to XMP by the enzyme inosine 5'-monophosphate dehydrogenase (IMPDH), followed by the conversion of XMP to guanosine (B1672433) 5'-monophosphate (GMP) by GMP synthase. tandfonline.comresearchgate.net This two-step process is a critical juncture in the de novo synthesis of guanine (B1146940) nucleotides. tandfonline.com However, the full spectrum of enzymes that may interact with or modify XMP is likely broader than currently known.
Future research is focused on identifying novel enzymatic activities that utilize XMP as a substrate, product, or regulator. For example, studies on microbial enzymes have identified dNTP pyrophosphatases that can hydrolyze non-canonical nucleotides like xanthosine (B1684192) triphosphate (XTP), preventing their incorporation into DNA. nih.gov This highlights the existence of enzymes specifically evolved to handle xanthine-containing nucleotides, and it is plausible that other, yet-to-be-characterized enzymes could act on XMP in various metabolic contexts. A mutant of Brevibacterium ammoniagenes has been shown to convert 5'-xanthylic acid into various guanosine polyphosphates, suggesting complex enzymatic capabilities that could be explored further. semanticscholar.org The exploration for these novel transformations will likely employ advanced screening techniques to uncover new metabolic fates and potential signaling roles for XMP.
Potential Areas for Discovering Novel XMP-Related Enzymatic Activity
| Research Area | Potential Discovery | Implication |
|---|---|---|
| Microbial Metabolism | Identification of novel kinases, phosphatases, or transferases that act on XMP. | Uncovering new pathways in industrial microorganisms used for nucleotide production. nih.gov |
| Viral Enzymology | Characterizing viral enzymes that may hijack or modify host purine (B94841) pools, including XMP. | Development of new antiviral strategies targeting nucleotide metabolism. researchgate.net |
| Cellular Stress Response | Investigating if XMP levels fluctuate and are processed by specific enzymes under conditions like oxidative stress. | Revealing new roles for XMP in cellular defense and signaling pathways. |
| Non-canonical Nucleotide Surveillance | Searching for enzymes that, like the pyrophosphatase Mj0226, "sanitize" the nucleotide pool by acting on XMP derivatives. nih.gov | Broadening our understanding of genome integrity maintenance. |
Advanced Structural Insights into Protein-Ligand Interactions
A detailed understanding of how XMP binds to its partner proteins at an atomic level is fundamental to both basic science and therapeutic development. The enzyme IMPDH, which produces XMP, is a major target for immunosuppressive and antiviral drugs. tandfonline.comresearchgate.net Structural studies have revealed how inhibitors like mycophenolic acid (MPA) trap the enzyme in a complex with a covalent XMP intermediate, providing a template for drug design. researchgate.net
The future of this field lies in utilizing cutting-edge structural biology techniques to capture more dynamic and high-resolution views of these interactions. While X-ray crystallography has been the traditional workhorse, new technologies are enabling researchers to study protein complexes that are difficult to crystallize and to visualize their moving parts. ucl.ac.uk
Modern Techniques for Analyzing Protein-XMP Interactions
| Technique | Type of Insight Provided | Relevance to XMP Research |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution structures of large, flexible, or multi-protein complexes without the need for crystallization. springernature.comnih.govnih.gov | Enables the study of IMPDH in its full tetrameric state or as part of larger metabolic assemblies like the purinosome. springernature.comnih.gov |
| Time-Resolved Crystallography | Captures molecular "snapshots" of an enzyme at various stages of its catalytic reaction. | Can visualize the precise moments of IMP conversion, XMP formation, and its subsequent binding and release from the active site. |
| Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) | Measures changes in a protein's conformation and dynamics upon ligand binding by tracking deuterium uptake. nih.gov | Can reveal allosteric changes in an enzyme's structure far from the active site when XMP or its analogs bind. nih.gov |
| Photo-crosslinking Mass Spectrometry | Uses light-activated reagents to create covalent bonds between a ligand and its protein target, precisely identifying binding sites. biorxiv.org | Can map the binding interface of XMP within previously uncharacterized or transiently interacting proteins. |
These advanced methods will provide a more complete and dynamic picture of the molecular recognition events governing XMP's function, paving the way for the design of more specific and potent enzyme inhibitors. nih.gov
Integration into Complex Biological Network Models
XMP does not exist in a vacuum; it is a node within the highly interconnected purine metabolism network. nih.gov This network, in turn, is linked to numerous other critical cellular processes, including energy production (ATP/GTP), DNA/RNA synthesis, the folate cycle, and amino acid metabolism. nih.govmdpi.com The concept of the "purinosome," a theorized multi-enzyme complex that includes the enzymes for de novo purine synthesis, illustrates the high degree of organization in these pathways. nih.govnih.gov
Future research will increasingly focus on a systems-level understanding, integrating data on XMP and its related enzymes into complex computational models of cellular metabolism. mdpi.com These models use multi-omics data—combining genomics, proteomics, and metabolomics—to simulate how changes in one part of the network affect the entire system. For instance, metabolomics analysis has already shown that disrupting purine metabolism can lead to significant changes in the levels of XMP, hypoxanthine (B114508), and other related metabolites. acs.org By modeling these intricate connections, researchers can predict metabolic vulnerabilities in diseases like cancer or identify novel therapeutic targets. acs.orgnih.gov
Components of an Integrated XMP Biological Network Model
| Data Type | Information Contributed | Example Application |
|---|---|---|
| Genomics/Transcriptomics | Data on the expression levels of genes encoding for enzymes like IMPDH and GMP synthase. | Predicting how cancer cells might upregulate purine synthesis to fuel proliferation. nih.gov |
| Proteomics | Quantification of the actual protein levels of enzymes and their post-translational modifications. | Understanding how enzyme concentrations change in response to drug treatment. |
| Metabolomics | Direct measurement of the cellular concentrations of XMP, IMP, GMP, and hundreds of other metabolites. acs.orgpreprints.org | Assessing the direct biochemical impact of an IMPDH inhibitor by measuring the buildup of IMP and depletion of XMP and GMP. |
| Fluxomics | Analysis of the flow rate of molecules through metabolic pathways using isotopic tracers. | Determining the actual rate of XMP production and consumption under different cellular conditions. |
By integrating these layers of information, a comprehensive model can be built to simulate the complex role of 2'-Xanthylic acid in health and disease, moving beyond its simple role as a linear pathway intermediate to that of a critical hub in cellular metabolism. youtube.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 2'-Xanthylic acid, disodium (B8443419) salt |
| Xanthosine 5'-monophosphate (XMP) |
| Inosine 5'-monophosphate (IMP) |
| Guanosine 5'-monophosphate (GMP) |
| Xanthosine triphosphate (XTP) |
| Adenosine (B11128) triphosphate (ATP) |
| Guanosine triphosphate (GTP) |
| Mycophenolic acid (MPA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
